molecular formula C17H16BrN3O3S2 B3010715 N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 1029734-95-9

N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B3010715
CAS No.: 1029734-95-9
M. Wt: 454.36
InChI Key: DSIHBHYYXXOGAP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound that features a bromophenyl group, an ethyl-substituted benzo[e][1,2,4]thiadiazine dioxide moiety, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the benzo[e][1,2,4]thiadiazine dioxide core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the bromophenyl group: This step often involves a nucleophilic substitution reaction where a bromophenyl derivative is reacted with the thiadiazine core.

    Formation of the thioacetamide linkage: This final step involves the reaction of the intermediate with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic systems.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Industrial Applications: The compound might find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
  • N-(3-chlorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
  • N-(3-bromophenyl)-2-((4-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Uniqueness

N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, ethyl-substituted thiadiazine dioxide core, and thioacetamide linkage makes it a versatile compound with potential for diverse applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S2/c1-2-21-14-8-3-4-9-15(14)26(23,24)20-17(21)25-11-16(22)19-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIHBHYYXXOGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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